2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate (CAS 502718-94-7) is a synthetic small molecule belonging to the 5-bromonicotinate ester class, characterized by a C16H15BrN2O3 formula and a molecular weight of 363.21 g/mol. The compound features a 5-bromopyridine-3-carboxylate core linked via an oxoethyl ester bridge to an N-ethyl-N-phenylglycinamide moiety.

Molecular Formula C16H15BrN2O3
Molecular Weight 363.211
CAS No. 502718-94-7
Cat. No. B2375388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
CAS502718-94-7
Molecular FormulaC16H15BrN2O3
Molecular Weight363.211
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C16H15BrN2O3/c1-2-19(14-6-4-3-5-7-14)15(20)11-22-16(21)12-8-13(17)10-18-9-12/h3-10H,2,11H2,1H3
InChIKeyPGCOCBJNNMYDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate (CAS 502718-94-7) – Structural and Physicochemical Baseline for Procurement


2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate (CAS 502718-94-7) is a synthetic small molecule belonging to the 5-bromonicotinate ester class, characterized by a C16H15BrN2O3 formula and a molecular weight of 363.21 g/mol [1]. The compound features a 5-bromopyridine-3-carboxylate core linked via an oxoethyl ester bridge to an N-ethyl-N-phenylglycinamide moiety. Computed physicochemical descriptors include an XLogP3-AA of 2.8, a topological polar surface area (TPSA) of 59.5 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and six rotatable bonds [1]. The bromine substituent at the pyridine 5-position provides a versatile synthetic handle for transition-metal-catalysed cross-coupling reactions, while the N-ethylanilino group introduces a hydrophobic aromatic surface potentially relevant for target-binding interactions. This compound is offered as a research-grade screening molecule and is catalogued in PubChem (CID 49809377) [1].

Why 5-Bromonicotinate Ester Analogs Cannot Be Freely Interchanged with 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate


Although numerous 5-bromopyridine-3-carboxylate esters share a common bromonicotinate scaffold, substitution of the aminoacyl moiety markedly alters key physicochemical parameters that govern solubility, permeability, and protein-binding potential. For instance, replacing the N-ethyl-N-phenyl group with a diethylamino substituent lowers the computed XLogP3-AA from 2.8 to 1.7, which may reduce membrane partitioning and hydrophobic pocket complementarity [1][2]. Similarly, constraining the amine within an indoline ring increases conformational rigidity (four rotatable bonds) versus the six rotatable bonds in the target compound, potentially influencing entropic binding penalties [3]. These quantifiable differences imply that the target compound occupies a distinct property space; therefore, data acquired with close analogs cannot be extrapolated to this molecule without experimental verification.

Quantitative Differential Evidence for 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate vs. Closest Analogs


Lipophilicity Advantage: Higher XLogP3-AA vs. Diethylamino Analog

The target compound exhibits a computed XLogP3-AA of 2.8, which is 1.1 log units higher than that of its closest diethylamino analog (XLogP3-AA = 1.7) [1][2]. This difference is substantial in medicinal chemistry terms, where a ΔlogP of ±0.5 can alter membrane permeability and plasma protein binding. The increased lipophilicity arises from the phenyl ring on the N-ethylanilino group, which is absent in the diethylamino comparator.

Lipophilicity Membrane permeability Drug-likeness

Conformational Flexibility Difference: Higher Rotatable Bond Count vs. Indoline Analog

The target compound possesses six rotatable bonds compared to four for the indoline-containing analog 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate [1][2]. The additional rotational degrees of freedom originate from the non-cyclized N-ethyl-N-phenyl group, providing a broader conformational ensemble that may sample different binding-competent states.

Conformational entropy Molecular flexibility Binding thermodynamics

Topological Polar Surface Area Parity with Distinct Lipophilic Surface: Differentiated Property Profile

The target compound shares an identical TPSA of 59.5 Ų with the diethylamino analog, yet its XLogP3-AA is 1.1 units higher [1][2]. This decoupling of polar surface area from lipophilicity creates a unique physicochemical profile: the compound maintains the hydrogen-bond acceptor capacity typical of 5-bromonicotinate esters while gaining additional hydrophobic surface from the N-phenyl ring. Such profile differentiation is relevant for optimizing the balance between permeability and solubility.

Polar surface area Oral bioavailability potential Property space

Optimal Application Scenarios for 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate Based on Evidence


Screening Campaigns Targeting Lipophilic Binding Sites

With an XLogP3-AA of 2.8 that exceeds the diethylamino analog by 1.1 log units [1], this compound is indicated for primary screening against targets possessing deep hydrophobic pockets (e.g., GPCRs, nuclear receptors, or enzymes with lipophilic substrate channels). Its balanced TPSA of 59.5 Ų preserves sufficient polarity for aqueous solubility while the phenyl ring enhances hydrophobic contacts.

Structure–Activity Relationship (SAR) Exploration of Conformational Flexibility

The six rotatable bonds in the target molecule provide a broader conformational ensemble than the indoline-restricted comparator (four rotatable bonds) [2]. This feature makes the compound a suitable probe for SAR studies investigating the role of conformational entropy in ligand binding, particularly for targets that undergo induced-fit conformational changes upon ligand engagement.

Synthetic Diversification via Palladium-Catalysed Cross-Coupling

The 5-bromopyridine substituent serves as a universal coupling handle for Suzuki, Stille, Negishi, and Sonogashira reactions, enabling systematic library expansion from a single precursor [3]. This reactivity profile supports hit-to-lead optimization campaigns where the bromine is replaced with diverse aryl, heteroaryl, or alkyne moieties to explore vector space around the pyridine ring.

Physicochemical Property Benchmarking and Cheminformatics Model Calibration

Because the target compound spans an intermediate lipophilicity range (XLogP3-AA 2.8) that is sparsely populated by commercially available 5-bromonicotinate esters, it can serve as a calibration standard for in silico ADME models and property-prediction algorithms [1]. Its decoupled TPSA–logP profile provides a test case for validating models that seek to predict permeability–solubility trade-offs.

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